2-Chloro-4-(2,4-dimethylphenyl)-1-butene
Description
2-Chloro-4-(2,4-dimethylphenyl)-1-butene is a chloro-substituted alkene featuring a 2,4-dimethylphenyl group at the fourth carbon and a chlorine atom at the second position of the butene chain. Chlorinated alkenes with aromatic substituents are often intermediates in pharmaceuticals, agrochemicals, or materials science due to their reactivity and electronic properties. The 2,4-dimethylphenyl group, noted for its electron-donating methyl substituents, may enhance lipophilicity and influence regioselectivity in reactions such as electrophilic additions or cross-couplings .
Properties
IUPAC Name |
1-(3-chlorobut-3-enyl)-2,4-dimethylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl/c1-9-4-6-12(10(2)8-9)7-5-11(3)13/h4,6,8H,3,5,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLUZFBQJYCQAJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CCC(=C)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(2,4-dimethylphenyl)-1-butene can be achieved through several methods. One common approach involves the reaction of 2,4-dimethylphenylmagnesium bromide with 1-chloro-2-butene under controlled conditions. The reaction typically requires an inert atmosphere, such as nitrogen or argon, and is carried out at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including the use of catalysts and solvents that enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(2,4-dimethylphenyl)-1-butene undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Addition Reactions: The double bond in the butene chain can participate in addition reactions with halogens, hydrogen, or other electrophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones, depending on the reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Hydroxide ions, amines, and thiols.
Electrophiles: Halogens, hydrogen, and peroxides.
Catalysts: Palladium, platinum, and other transition metals.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can yield alcohols, while addition reactions with halogens can produce dihalogenated compounds.
Scientific Research Applications
2-Chloro-4-(2,4-dimethylphenyl)-1-butene has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Researchers investigate its potential as a building block for drug development, particularly in the design of new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(2,4-dimethylphenyl)-1-butene involves its interaction with specific molecular targets and pathways. The chloro group and the double bond in the butene chain play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physical Properties
The following table compares key parameters of structurally related compounds:
Analysis:
- Chlorination Impact: The dichloro compound exhibits a significantly higher boiling point (258.8°C) and density (1.159 g/cm³) compared to mono-chloro analogs, reflecting increased molecular weight and polarity.
- Chain Length and Branching: 4-Chloro-2-methyl-1-butene , with a shorter carbon chain, shows lower boiling point (103.83°C) and density (0.900 g/cm³), highlighting the role of molecular size in volatility.
Biological Activity
2-Chloro-4-(2,4-dimethylphenyl)-1-butene is an organic compound with a unique structure that includes a butene backbone and a chlorinated aromatic group. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, presenting relevant data, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of chlorine and the dimethylphenyl group contributes to its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. These interactions can lead to alterations in cellular signaling pathways, which may result in antimicrobial or anticancer effects. The compound's halogenated structure is known to enhance its reactivity, making it a candidate for further exploration in therapeutic applications.
Anticancer Activity
The anticancer properties of this compound are also under investigation. Preliminary studies indicate that compounds with similar halogenated aromatic structures can inhibit cancer cell proliferation. The precise mechanisms may involve the induction of apoptosis or cell cycle arrest in cancerous cells .
Data Table: Biological Activity Overview
Case Studies
While specific case studies on this compound are sparse, related compounds have demonstrated significant biological activities:
- Antibacterial Studies : A study on chlorinated phenolic compounds revealed their effectiveness against Staphylococcus aureus and Escherichia coli, suggesting that similar structural features could confer antimicrobial properties to this compound.
- Cancer Cell Line Research : Investigations into other chlorinated alkenes have shown promising results in inhibiting the growth of breast and colon cancer cell lines, indicating a potential avenue for exploring the anticancer effects of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
